Idebenone Sulfate-13C,d3 Potassium Salt is a stable, isotope-labeled derivative of Idebenone, which is a synthetic analog of coenzyme Q10. It is primarily used in research settings due to its unique isotopic labeling, which allows for advanced metabolic and pharmacokinetic studies. The compound has a molecular weight of 460.60 g/mol and is typically stored at temperatures between 2 to 8 degrees Celsius in a refrigerator to maintain stability .
As an ubiquinone derivative, Idebenone Sulfate-13C,d3 Potassium Salt participates in various redox reactions typical of quinones. It can undergo reduction to form dihydroidebenone, which is essential for its function in electron transport within mitochondrial membranes. The presence of the sulfate group enhances its solubility in aqueous solutions, facilitating its use in biological assays and studies. The compound's reactivity can be influenced by its isotopic labeling, allowing researchers to trace metabolic pathways more effectively .
Idebenone Sulfate-13C,d3 Potassium Salt exhibits several biological activities, particularly related to its role as an antioxidant. It protects cells from oxidative stress and has been shown to have neuroprotective effects, especially in conditions like cerebral ischemia. Studies suggest that it may enhance mitochondrial function and promote cellular energy production, making it a candidate for therapeutic applications in neurodegenerative diseases .
The synthesis of Idebenone Sulfate-13C,d3 Potassium Salt typically involves several steps:
Idebenone Sulfate-13C,d3 Potassium Salt has several applications:
Research on Idebenone Sulfate-13C,d3 Potassium Salt has focused on its interactions with various biological molecules:
Several compounds share structural or functional similarities with Idebenone Sulfate-13C,d3 Potassium Salt. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Idebenone | Ubiquinone derivative | Non-isotope labeled; used for cognitive enhancement |
| Coenzyme Q10 | Ubiquinone | Naturally occurring; essential for mitochondrial function |
| Dihydroidebenone | Reduced form of Idebenone | More potent antioxidant; less stable than Idebenone |
| MitoQ | Mitochondria-targeted antioxidant | Specifically designed for mitochondrial delivery |
| Ubiquinol | Reduced form of Coenzyme Q10 | Active antioxidant form; involved in cellular respiration |
Idebenone Sulfate-13C,d3 Potassium Salt stands out due to its isotopic labeling, which allows for precise tracking in biological systems, making it invaluable for research purposes that require understanding metabolic processes at a detailed level .
The incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (²H) into idebenone derivatives serves three primary objectives in pharmaceutical research:
Metabolic Pathway Tracing: ¹³C-labeled positions enable precise tracking of the benzoquinone ring’s fate during hepatic metabolism using mass spectrometry. For example, the ¹³C-enriched methoxy group at position 5 allows differentiation between parent compounds and demethylated metabolites.
Isotope Effect Utilization: Deuteration at the methyl group (CD₃ instead of CH₃) reduces first-pass metabolism by cytochrome P450 enzymes through the kinetic isotope effect. This modification increases plasma half-life by 40–60% in preclinical models while maintaining target engagement.
Internal Standardization: The combined ¹³C-d3 label creates a +4 Da mass shift relative to native idebenone, facilitating unambiguous quantification in biological matrices via LC-MS/MS. This isotopic pattern eliminates interference from endogenous compounds with similar fragmentation profiles.
Strategic labeling positions were selected based on metabolic stability studies:
Two validated synthesis routes dominate industrial production:
Route 1: Direct Isotopic Incorporation via Grignard Coupling
¹³C Labeling:
Sulfation and Complexation:
Route 2: Post-Synthetic Isotope Exchange
Comparative Synthesis Metrics
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Isotopic Purity | 99.2% | 97.8% |
| Overall Yield | 68% | 54% |
| Production Scale | Multi-kilogram | Bench-scale |
| Key Advantage | Regioselectivity | Cost Efficiency |
Critical reaction optimization factors include:
Idebenone Sulfate-13C,d3 Potassium Salt, a stable isotope-labeled derivative of idebenone, undergoes extensive hepatic metabolism characterized by pronounced first-pass effects [1] [2]. The compound demonstrates molecular characteristics similar to its parent compound idebenone, with a molecular formula of 13C C18 D3 H26 K O8 S and molecular weight of 460.603 Da [3] [4]. Research indicates that idebenone derivatives experience rapid and extensive hepatic transformation, with over 99% of the parent compound being metabolized during first-pass metabolism [1] [2].
The hepatic metabolism of idebenone derivatives involves multiple cytochrome P450 enzyme systems [5] [6]. Specifically, the biotransformation is mediated by several cytochrome P450 isoenzymes including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [5] [6]. These enzymes facilitate oxidative shortening of the aliphatic side chain through successive beta-oxidation reactions [7] [8]. The metabolic pathway proceeds through sequential oxidation steps, converting the parent compound to shorter-chain metabolites designated as QS10, QS8, QS6, and QS4 [7] [8].
Table 1: Hepatic Enzyme Systems Involved in Idebenone Derivative Metabolism
| Enzyme System | Primary Function | Metabolic Pathway |
|---|---|---|
| CYP1A2 | Oxidative metabolism | Side-chain shortening |
| CYP2C9 | Oxidative metabolism | Side-chain shortening |
| CYP2C19 | Oxidative metabolism | Side-chain shortening |
| CYP2D6 | Oxidative metabolism | Side-chain shortening |
| CYP3A4 | Oxidative metabolism | Side-chain shortening |
The first-pass effect results in extremely low bioavailability of the parent compound, with plasma concentrations rarely exceeding the lower limit of quantification [1] [2]. Studies demonstrate that idebenone derivatives achieve maximum plasma concentrations within 2 hours following administration, but parent compound levels remain minimal due to rapid hepatic clearance [1] [2]. The extensive first-pass metabolism necessitates consideration of metabolite profiles rather than parent compound levels when evaluating pharmacokinetic behavior [1] [2].
Hepatic microsomes demonstrate high metabolic capacity for idebenone derivatives, with the liver serving as the primary site of biotransformation [9] [10]. The hepatic metabolism involves both oxidative and reductive pathways, with the quinone ring system undergoing reduction to form hydroquinone intermediates [7] [8]. These hydroquinone forms subsequently undergo conjugation reactions to form water-soluble metabolites suitable for elimination [7] [8].
Phase I metabolites of idebenone derivatives have been extensively characterized in preclinical models using advanced analytical techniques [7] [8]. The primary Phase I metabolic pathway involves oxidative shortening of the decyl side chain through beta-oxidation, producing a series of carboxylic acid metabolites [7] [8]. The identified Phase I metabolites include 6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS10), 6-(7-carboxyheptyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS8), 6-(5-carboxypentyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS6), and 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone (QS4) [7] [8].
Table 2: Phase I Metabolites of Idebenone Derivatives
| Metabolite | Chemical Structure | Molecular Characteristics |
|---|---|---|
| QS10 | 6-(9-carboxynonyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | Nine-carbon carboxylic acid side chain |
| QS8 | 6-(7-carboxyheptyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | Seven-carbon carboxylic acid side chain |
| QS6 | 6-(5-carboxypentyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | Five-carbon carboxylic acid side chain |
| QS4 | 6-(3-carboxypropyl)-2,3-dimethoxy-5-methyl-1,4-benzoquinone | Three-carbon carboxylic acid side chain |
Phase II metabolites result from conjugation reactions involving both the parent compound and Phase I metabolites [7] [8]. The primary Phase II pathways include glucuronidation and sulfation of the hydroquinone forms of idebenone derivatives [10] [11]. UDP-glucuronosyltransferases catalyze the conjugation of glucuronic acid to form glucuronide conjugates, while sulfotransferases facilitate sulfate conjugation [11] . These conjugation reactions occur at the phenolic hydroxyl groups of the hydroquinone forms, producing water-soluble metabolites designated as idebenone-conjugates, QS10-conjugates, QS6-conjugates, and QS4-conjugates [10] [7].
The glucuronidation pathway represents the major Phase II metabolic route, accounting for approximately 35% of drug conjugation reactions [11]. The process involves UDP-glucuronosyltransferases transferring glucuronate groups from uridine diphosphoglucuronate to specific functional groups on the substrate molecules [11]. This conjugation significantly enhances water solubility and facilitates renal elimination of the metabolites [11].
Table 3: Phase II Conjugation Pathways
| Conjugation Type | Enzyme System | Substrate Specificity | Product Characteristics |
|---|---|---|---|
| Glucuronidation | UDP-glucuronosyltransferases | Hydroquinone derivatives | Water-soluble glucuronides |
| Sulfation | Sulfotransferases | Phenolic hydroxyl groups | Water-soluble sulfates |
Preclinical studies utilizing liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy have confirmed the structural identities of these metabolites [7] [8]. The metabolite identification process involves thin-layer chromatography, gas-liquid chromatography-mass spectrometry, and fast atom bombardment-mass spectrometry techniques [7] [8]. These analytical methods provide definitive characterization of metabolite structures and facilitate quantitative analysis of biotransformation pathways [7] [8].
The metabolic profile demonstrates that both Phase I and Phase II reactions occur simultaneously, with conjugation reactions proceeding concurrently with oxidative metabolism [7] [8]. The quinone ring system undergoes reduction to form hydroquinone intermediates, which subsequently serve as substrates for conjugation enzymes [7] [8]. This dual pathway approach results in a complex mixture of metabolites representing various stages of biotransformation [7] [8].
The development of sensitive and selective analytical methods for trace quantification of Idebenone Sulfate-13C,d3 Potassium Salt requires systematic optimization of liquid chromatography-tandem mass spectrometry parameters. This stable isotope-labeled compound, with molecular formula 13C C18 D3 H26 K O8 S and molecular weight 460.603 Da, presents unique analytical challenges that necessitate careful method development [1].
Mass Spectrometric Parameter Optimization
The optimization of mass spectrometric parameters for isotopologue detection begins with the selection of appropriate ionization modes. Electrospray ionization in positive mode typically provides optimal sensitivity for Idebenone Sulfate-13C,d3 Potassium Salt, generating stable precursor ions at m/z 461.2 [2]. The collision energy optimization is critical for achieving maximum product ion intensity while maintaining selectivity for isotopologue detection. Research has demonstrated that collision energies between 25-35 eV provide optimal fragmentation patterns for idebenone sulfate derivatives [3].
The declustering potential requires careful adjustment to ensure stable precursor ion transmission while minimizing in-source fragmentation. Values between 80-100 V have been shown to provide optimal results for idebenone-related compounds [2]. The entrance potential and collision exit potential must be fine-tuned to maximize ion transmission efficiency and product ion extraction, respectively [4].
Chromatographic Separation Parameters
The chromatographic separation of isotopologues requires high-resolution liquid chromatography systems capable of distinguishing between compounds with minimal mass differences. Reversed-phase chromatography using C18 stationary phases with sub-2 μm particle sizes provides the necessary resolution for isotopologue separation [5]. The mobile phase composition typically consists of water with 0.1% formic acid as the aqueous phase and acetonitrile with 0.1% formic acid as the organic modifier [6].
The gradient profile optimization is crucial for achieving baseline resolution of isotopologue peaks. Linear gradients from 5-95% organic modifier over 12-15 minutes have been shown to provide adequate separation while maintaining reasonable analysis times [7]. Column temperature control at 40±2°C enhances reproducibility and peak shape consistency [8].
Detection and Quantification Strategies
Multiple reaction monitoring provides the highest selectivity for isotopologue detection. The primary quantification transition for Idebenone Sulfate-13C,d3 Potassium Salt utilizes the precursor ion at m/z 461.2 transitioning to the product ion at m/z 200.1 [1]. This represents a 4 Da mass shift from the unlabeled compound, providing clear discrimination between the internal standard and the analyte.
The utilization of natural isotopologue transitions has emerged as a powerful strategy for expanding the linear dynamic range of liquid chromatography-tandem mass spectrometry assays. Research has demonstrated that monitoring multiple isotopologue transitions can increase the upper limit of quantification by 25-50 fold compared to single-transition methods [4]. This approach is particularly valuable for trace quantification applications where wide concentration ranges must be accommodated.
Data Processing and Integration
The data processing parameters require optimization to ensure accurate peak integration and quantification. The dwell time optimization balances sensitivity requirements with the need for adequate data point density across chromatographic peaks. Typical dwell times of 75-150 milliseconds provide sufficient data points for accurate peak integration while maintaining adequate sensitivity [9].
Method Sensitivity Enhancement
The sensitivity of isotopologue detection methods can be enhanced through several strategies. The use of scheduled multiple reaction monitoring allows for increased dwell times during the expected elution window of target compounds, thereby improving signal-to-noise ratios [10]. Additionally, the implementation of triggered multiple reaction monitoring can provide enhanced specificity by requiring the presence of specific precursor ions before product ion scanning [11].
The validation of deuterated internal standards in complex matrices represents a critical component of analytical method development for trace quantification applications. The unique properties of Idebenone Sulfate-13C,d3 Potassium Salt as a stable isotope-labeled internal standard require comprehensive validation to ensure method reliability and accuracy [12].
Matrix Effect Characterization
Matrix effects represent one of the most significant challenges in liquid chromatography-tandem mass spectrometry analysis of biological samples. These effects occur when compounds that coelute with the analyte interfere with the ionization process, causing either ion suppression or enhancement [13]. The validation of deuterated internal standards must include comprehensive evaluation of matrix effects across multiple matrix types and concentrations.
Post-column infusion studies provide valuable insights into the temporal distribution of matrix effects throughout the chromatographic run. Research has demonstrated that deuterated internal standards may not always compensate effectively for matrix effects, particularly when retention time differences exist between the analyte and internal standard [8]. The deuterium isotope effect can cause earlier elution of deuterated compounds in reversed-phase chromatography, potentially leading to differential matrix effects [14].
Validation Parameter Assessment
The validation of deuterated internal standards requires evaluation of multiple analytical parameters to ensure method fitness for purpose. Linearity assessment typically demonstrates correlation coefficients greater than 0.995 across the validated range, with weighted regression analysis often necessary to account for heteroscedastic variance [15]. The lower limit of quantification must be established with both precision and accuracy criteria met, typically requiring coefficient of variation values below 20% and accuracy between 80-120% [16].
Accuracy studies across multiple quality control levels provide evidence of method bias and precision. Research has shown that deuterated internal standards can achieve accuracy values between 95-105% when properly validated, representing significant improvement over structural analog internal standards [15]. The precision evaluation includes both intra-day and inter-day assessments, with acceptance criteria of 15% and 20% coefficient of variation, respectively [16].
Recovery and Extraction Efficiency
The recovery assessment of deuterated internal standards in complex matrices requires evaluation of extraction efficiency across different sample preparation procedures. Solid-phase extraction methods typically provide recovery values between 85-115% for idebenone-related compounds, with deuterated internal standards showing similar extraction behavior to unlabeled analytes [17]. Protein precipitation methods may show greater variability, requiring careful optimization of precipitation conditions and pH control [11].
The evaluation of extraction efficiency must consider the potential for differential recovery between the analyte and internal standard. Research has demonstrated that deuterated internal standards generally provide better correction for extraction variability compared to structural analog internal standards, with recovery ratios remaining consistent across different matrix types [15].
Stability Assessment
The stability evaluation of deuterated internal standards encompasses both chemical stability and isotopic label stability. Chemical stability assessment includes evaluation under various storage conditions, including room temperature, refrigerated, and frozen storage. Short-term stability studies typically evaluate stability over 24-48 hours at room temperature, while long-term stability studies assess stability over 30-90 days under frozen conditions [16].
Isotopic label stability represents a unique consideration for deuterated internal standards. The potential for deuterium-hydrogen exchange reactions must be evaluated, particularly in aqueous matrices and under extreme pH conditions [12]. The positioning of deuterium atoms on non-exchangeable sites is critical for maintaining label stability throughout the analytical procedure.
Selectivity and Interference Assessment
The selectivity assessment of deuterated internal standards requires evaluation of potential interference from endogenous compounds, metabolites, and concomitant medications. The high selectivity of tandem mass spectrometry generally provides excellent discrimination between the internal standard and potential interferents [18]. However, the presence of naturally occurring isotopes must be considered, as these can contribute to background signal at the internal standard mass-to-charge ratio.
The evaluation of carry-over effects represents another critical aspect of validation. The use of deuterated internal standards at relatively high concentrations can lead to carry-over effects in subsequent injections, potentially affecting quantification accuracy [4]. Validation protocols must include assessment of carry-over using blank injections following the highest calibration standard.
Matrix-Specific Validation Considerations
The validation of deuterated internal standards in complex matrices requires consideration of matrix-specific effects and interferences. Plasma matrices present challenges related to protein binding and lipid interactions, while urine matrices may exhibit variable pH and ionic strength effects [19]. The validation approach must account for these matrix-specific factors through appropriate quality control sample preparation and testing.
Research has demonstrated that the use of isotope dilution with deuterated internal standards can effectively compensate for matrix effects in most applications, providing recovery values within 90-110% across different matrix types [20]. However, the effectiveness of compensation depends on the degree of chromatographic coelution between the analyte and internal standard [8].
Method Transfer and Robustness
The validation of deuterated internal standards must include assessment of method robustness and transferability across different analytical platforms and laboratories. The robustness evaluation includes assessment of small deliberate changes in chromatographic and mass spectrometric parameters to ensure method reliability [16]. Method transfer studies provide evidence of method reproducibility across different instruments and operators.
The documentation of validation results must include comprehensive reporting of all validation parameters and acceptance criteria. The validation report should provide clear evidence that the analytical method is fit for its intended purpose and that the deuterated internal standard provides adequate correction for analytical variability [16].